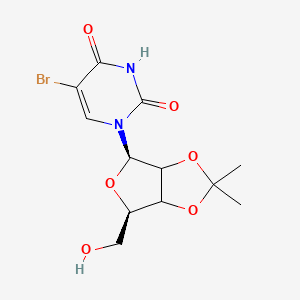

5-Bromo-2',3'-O-isopropylideneuridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化学反応の分析

Nucleophilic Substitution at the C-5 Position

The 5-bromo group undergoes substitution with carbanions generated from active methylene compounds. For example:

-

Malonate coupling : Reaction with diethyl malonate under basic conditions (e.g., NaOEt) yields 5-bis(ethoxycarbonyl)methyl derivatives via a proposed Michael addition pathway (Scheme 1) .

-

Halogen exchange : Photochemical irradiation in NaBr solutions facilitates bromine retention (48% yield) over elimination, demonstrating halogen-dependent reactivity .

Table 1: Comparative Reactivity of 5-Halogenated Uridines

| Halogen (X) | Reaction Time (h) | Yield (%) | Dominant Pathway |

|---|---|---|---|

| Br | 8 | 60 | Substitution |

| Cl | 16 | 67 | Substitution |

| F | 24 | 65 | Electron withdrawal |

The bromine atom’s moderate electronegativity balances nucleophilic substitution feasibility and electron-withdrawing effects, enabling efficient C–C bond formation .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed reactions:

-

Sonogashira coupling : Lithiation with LDA followed by iodination enables coupling with phenylacetylene, though competing deiodination limits yields (50% recovery of starting material) .

-

Pd-mediated alkynylation : Sequential deprotection of 2',3'-O-isopropylidene and 5'-O-methoxymethyl groups using TFA produces 6-alkynyluridines (Table 2) .

Table 2: Deprotection Outcomes for Alkynylated Derivatives

| Protected Group | Deprotection Agent | Yield (%) |

|---|---|---|

| 2',3'-O-isopropylidene | 50% TFA | 70–86 |

| 5'-O-methoxymethyl | 50% TFA | 65–72 |

Functional Group Transformations

-

Methoxymethyl protection : Treatment with dimethoxymethane and methanesulfonic acid in acetone introduces a 5'-O-methoxymethyl group (91% yield), enhancing solubility for subsequent reactions .

-

Cyclization : Under acidic acetone conditions, intramolecular Michael addition forms O-cyclonucleosides, stabilized by the rigid isopropylidene ketal (Scheme 2) .

Stability and Reaction Dynamics

-

Acid sensitivity : The isopropylidene group reversibly opens in acidic media, influencing reaction equilibria. Water content shifts the balance toward cyclonucleoside formation .

-

Base compatibility : Strong bases (e.g., LDA) enable lithiation at C-6, but unprotected N-3 positions lead to undesired uracil anion formation, necessitating protective groups like benzyloxymethyl (BOM) .

Table 3: Structural and Reactivity Profiles

This halogen-dependent reactivity profile underscores its utility in synthesizing tailored nucleoside analogs .

The compound’s versatility stems from its balanced electronic properties and protective group strategy, enabling precise modifications for pharmaceutical and biochemical applications. Future research directions include optimizing catalytic systems for stereocontrol and exploring novel coupling partners.

科学的研究の応用

Chemical Synthesis

Reagent in Organic Synthesis

5-Bromo-2',3'-O-isopropylideneuridine serves as a versatile reagent in organic synthesis. Its bromine atom at the 5-position of the pyrimidine ring allows for further functionalization, making it an important intermediate in the preparation of more complex nucleoside analogs. The compound can be synthesized through various methods, including bromination reactions using N-bromosuccinimide (NBS) or other halogenating agents, often yielding high purity and good yields .

Synthesis Pathways

The synthesis of this compound typically involves the following steps:

- Bromination : Using NBS in a suitable solvent to introduce the bromine atom at the C-5 position.

- Protection : The isopropylidene groups at the 2' and 3' positions protect the ribose sugar from unwanted reactions during subsequent steps.

Biological Research

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity, particularly against RNA viruses. The structural modifications enhance its interaction with viral enzymes, potentially inhibiting viral replication. Studies have shown that derivatives of this compound can modulate cellular processes, making it a candidate for pharmacological exploration against viral infections .

Binding Studies

Studies on the interactions of this compound with biological macromolecules reveal its capacity to bind with enzymes involved in nucleic acid metabolism. This binding can influence enzyme activity, potentially leading to therapeutic effects against viral infections.

Comparative Analysis of Related Compounds

The following table summarizes key features and applications of related compounds:

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Brominated derivative; antiviral potential | Antiviral research, organic synthesis |

| 2',3'-O-Isopropylideneuridine | Base nucleoside without halogen | Nucleoside synthesis |

| 5-Fluoro-2',3'-O-isopropylideneuridine | Fluorinated; different reactivity profile | Antiviral studies |

| 5-Iodo-2',3'-O-isopropylideneuridine | Iodinated; potential for different activity | Biological studies |

This comparison illustrates how variations in halogen substitution can significantly influence the chemical behavior and biological activity of nucleoside derivatives.

Case Studies

-

Antiviral Activity Against Hepatitis C Virus

A study demonstrated that this compound effectively inhibited the replication of Hepatitis C virus in vitro. The compound's ability to interact with viral polymerases was highlighted as a key mechanism for its antiviral action. -

Inhibition of Viral Enzymes

Another research effort focused on the interactions between this compound and specific enzymes involved in viral RNA synthesis. The findings indicated that this compound could serve as a lead structure for developing new antiviral agents targeting similar pathways .

類似化合物との比較

EINECS 259-190-0 can be compared with other similar compounds listed in the European Inventory of Existing Commercial Chemical Substances. These comparisons highlight the unique properties and applications of EINECS 259-190-0. Similar compounds may include those with comparable chemical structures or similar applications in scientific research and industry .

生物活性

5-Bromo-2',3'-O-isopropylideneuridine (Br-iPrU) is a modified nucleoside derivative of uridine, notable for its structural features that enhance its biological activity. This compound, characterized by a bromine atom at the 5-position of the pyrimidine ring and an isopropylidene protecting group at the 2' and 3' positions of the ribose sugar, has garnered attention for its potential therapeutic applications, particularly in antiviral and anticancer research.

- Molecular Formula : C12H14BrN2O5

- Molecular Weight : Approximately 363.16 g/mol

- Stability : The presence of the isopropylidene group contributes to the compound's stability, making it suitable for various biological studies and chemical syntheses.

Research indicates that Br-iPrU exhibits significant biological activity through several mechanisms:

-

Antiviral Properties :

- Br-iPrU has been studied for its ability to inhibit RNA viruses. The structural modifications enhance its interaction with viral enzymes, potentially disrupting viral replication processes .

- Studies have shown that Br-iPrU can bind to enzymes involved in nucleic acid metabolism, influencing their activity and providing a therapeutic effect against viral infections.

- Anticancer Activity :

Case Studies

-

Antiviral Activity Against RNA Viruses :

- A study demonstrated that Br-iPrU effectively inhibited viral replication in cell cultures infected with specific RNA viruses. The mechanism involved competitive inhibition of viral polymerases, leading to reduced viral load.

- Cytotoxicity in Cancer Cell Lines :

Comparative Analysis

The following table summarizes the biological activities of Br-iPrU compared to related compounds:

| Compound Name | Key Features | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Brominated derivative; potential antiviral and anticancer properties | Significant inhibition of RNA viruses | Induces apoptosis in cancer cell lines |

| 2',3'-O-Isopropylideneuridine | No halogen; base nucleoside | Limited antiviral activity | Moderate anticancer effects |

| 5-Fluoro-2',3'-O-isopropylideneuridine | Fluorinated; different reactivity profile | Effective against certain RNA viruses | Strong anticancer properties |

| 5-Iodo-2',3'-O-isopropylideneuridine | Iodinated; different biological profile | Potential antiviral activity | Varies by cancer type |

This comparison illustrates how variations in halogen substitution can significantly influence the chemical behavior and biological activity of nucleoside derivatives.

特性

CAS番号 |

54503-61-6 |

|---|---|

分子式 |

C12H15BrN2O6 |

分子量 |

363.16 g/mol |

IUPAC名 |

5-bromo-1-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H15BrN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18)/t6-,7?,8?,10-/m1/s1 |

InChIキー |

BNOWIBTXEKPNGG-NPDIDSPYSA-N |

異性体SMILES |

CC1(OC2[C@H](O[C@H](C2O1)N3C=C(C(=O)NC3=O)Br)CO)C |

正規SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)Br)CO)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。